REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[CH2:13]([O:9][C:8](=[O:10])[C:7]1[CH:11]=[C:3]([CH:1]=[O:2])[CH:4]=[CH:5][C:6]=1[O:12][CH2:1][C:3]1[CH:11]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
15.39 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
16.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
2N Hydrochloric acid was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=3:1)
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=C(C=CC(=C1)C=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: PERCENTYIELD | 57.5% | |
YIELD: CALCULATEDPERCENTYIELD | 115.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |